molecular formula C10H10F2 B13190937 2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene

2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene

Cat. No.: B13190937
M. Wt: 168.18 g/mol
InChI Key: YCRDENHTDDZMCO-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two fluorine atoms, a methyl group, and a prop-2-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used to introduce fluorine atoms into the aromatic ring. The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to achieve higher yields and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydro derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene depends on its interaction with molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The prop-2-en-1-yl group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorotoluene: Similar structure but lacks the prop-2-en-1-yl group.

    1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure but lacks the fluorine atoms.

    2,3-Difluoro-1-methylbenzene: Similar structure but lacks the prop-2-en-1-yl group.

Uniqueness

2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene is unique due to the combination of fluorine atoms and the prop-2-en-1-yl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H10F2

Molecular Weight

168.18 g/mol

IUPAC Name

2,3-difluoro-1-methyl-4-prop-2-enylbenzene

InChI

InChI=1S/C10H10F2/c1-3-4-8-6-5-7(2)9(11)10(8)12/h3,5-6H,1,4H2,2H3

InChI Key

YCRDENHTDDZMCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC=C)F)F

Origin of Product

United States

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